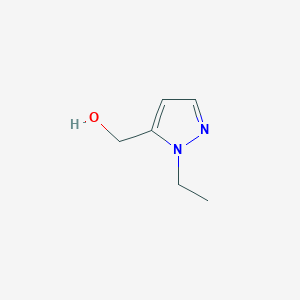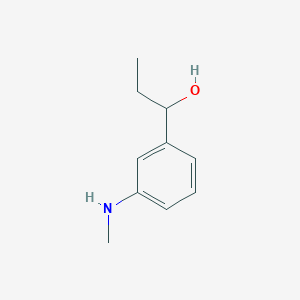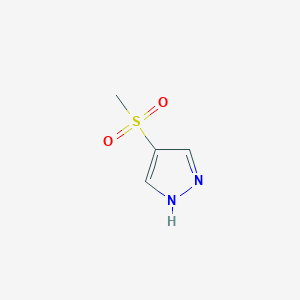
(1-etil-1H-pirazol-5-il)metanol
Descripción general
Descripción
(1-ethyl-1H-pyrazol-5-yl)methanol: is a chemical compound with the molecular formula C6H10N2O and a molecular weight of 126.16 g/mol . It is a pyrazole derivative, which is a class of organic compounds known for their diverse pharmacological properties . This compound is often used in various scientific research applications due to its unique chemical structure and reactivity.
Aplicaciones Científicas De Investigación
(1-ethyl-1H-pyrazol-5-yl)methanol is utilized in several scientific research fields, including:
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-ethyl-1H-pyrazol-5-yl)methanol typically involves the reduction of 1-ethyl-1H-pyrazole-5-carbaldehyde using sodium borohydride in methanol . The reaction is carried out at 0°C and stirred for 2.5 hours at room temperature .
Industrial Production Methods: While specific industrial production methods for (1-ethyl-1H-pyrazol-5-yl)methanol are not widely documented, the general approach involves large-scale synthesis using similar reduction reactions with appropriate scaling of reagents and conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: (1-ethyl-1H-pyrazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding aldehydes or acids.
Reduction: Further reduction to corresponding alcohols or hydrocarbons.
Substitution: Reactions with halogens or other substituents to form derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include or .
Reduction: Sodium borohydride or are typically used.
Substitution: Halogenation can be achieved using or under controlled conditions.
Major Products:
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of various halogenated pyrazole derivatives.
Mecanismo De Acción
The exact mechanism of action of (1-ethyl-1H-pyrazol-5-yl)methanol is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding . Further research is needed to elucidate the precise molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
- (2-ethylpyrazol-3-yl)methanol
- 1H-Pyrazole-5-methanol, 1-ethyl-
Comparison: (1-ethyl-1H-pyrazol-5-yl)methanol is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity compared to other pyrazole derivatives . This uniqueness makes it a valuable compound for various research applications.
Propiedades
IUPAC Name |
(2-ethylpyrazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-2-8-6(5-9)3-4-7-8/h3-4,9H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSHTTWILBTVCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(3-Diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-2-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane](/img/structure/B1648243.png)
![N-[1-(4-methylphenyl)ethyl]-5-nitropyridin-2-amine](/img/structure/B1648245.png)

![2-chloro-1H-benzo[d]imidazol-5-ol](/img/structure/B1648249.png)



![N-[(4-bromophenyl)methyl]propanamide](/img/structure/B1648287.png)





